4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-9-13(17)4-5-15(12)24(22,23)19-7-8-20(16(21)11-19)14-3-2-6-18-10-14/h2-6,9-10H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEVAZAWJHGOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, often using pyridine derivatives.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one exhibit significant anticancer properties. Specifically, derivatives targeting the B-cell lymphoma 2 (BCL-2) protein have shown promise in treating various cancers, including chronic lymphocytic leukemia and breast cancer.
Case Study : A study published in Nature demonstrated that a related compound effectively inhibited BCL-2, leading to apoptosis in cancer cells. The compound's ability to selectively induce cell death while sparing normal cells highlights its therapeutic potential .
| Compound | Target | Cancer Type | Mechanism |
|---|---|---|---|
| This compound | BCL-2 | Chronic Lymphocytic Leukemia | Induces apoptosis |
| Related Compound | BCL-xL | Breast Cancer | Disrupts anti-apoptotic signaling |
Neurological Applications
The piperazine moiety is known for its role in modulating neurotransmitter systems. Research has explored the use of similar compounds as antagonists for various receptors, including the P2X4 receptor, which is implicated in pain pathways and neuroinflammation.
Case Study : A study investigated the effects of piperazine derivatives on P2X4 receptor activity, revealing that modifications at the piperazine nitrogen could enhance receptor antagonism, potentially leading to new treatments for neuropathic pain .
Synthesis of Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its sulfonyl group facilitates nucleophilic substitution reactions, making it valuable in developing new therapeutic agents.
Synthesis Pathway :
- Start with pyridine derivatives.
- Introduce the sulfonyl group via electrophilic aromatic substitution.
- Finalize with piperazine coupling.
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It binds to receptors on cell surfaces, altering the receptor’s conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the halogen substitution.
4-(4-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one: Lacks the methyl group on the benzene ring.
Uniqueness
The presence of both the fluorine atom and the methyl group on the benzene ring in 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
The compound 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS No. 2380069-91-8) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.5 g/mol. The structure features a piperazine ring substituted with a pyridine moiety and a sulfonyl group, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, the sulfonyl group is known to enhance the compound's ability to form covalent bonds with target proteins, potentially leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer therapy, where such interactions can disrupt cellular signaling pathways.
Anticancer Properties
Recent studies have evaluated the anticancer potential of piperazine derivatives, including this compound. For instance, compounds structurally related to This compound have shown promising results in inhibiting specific kinases involved in tumor growth:
The above table summarizes key findings from related studies demonstrating the compound's potential as an inhibitor in cancer treatment.
Enzyme Inhibition
The compound has been reported to exhibit inhibitory effects on various enzymes, including tyrosinase (TYR), which plays a significant role in melanin production. The inhibition of TYR can lead to reduced pigmentation, making these compounds candidates for treating hyperpigmentation disorders.
Case Studies
- Inhibition of RET Kinase : A study focused on benzamide derivatives demonstrated that related compounds inhibited RET kinase activity effectively, suggesting that This compound could similarly affect cell proliferation driven by RET mutations .
- Tyrosinase Inhibition : Another investigation highlighted the competitive inhibition of TYR by derivatives featuring the piperazine moiety. The compound exhibited an IC50 value significantly lower than traditional inhibitors like kojic acid, indicating superior efficacy in cellular models .
Q & A
(Basic) What are the common synthetic routes for 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, and what factors influence yield optimization?
Answer:
The synthesis typically involves sequential functionalization of the piperazin-2-one core. A standard approach includes:
Sulfonylation : Reacting the piperazinone with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Pyridine Substitution : Introducing the pyridin-3-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Yield Optimization Factors :
- Temperature Control : Excess heat can lead to decomposition of sulfonyl intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling steps .
- Catalyst Use : Palladium-based catalysts improve cross-coupling yields .
(Advanced) How can researchers resolve discrepancies in reported biological activities of piperazinone derivatives through structural-activity relationship (SAR) studies?
Answer:
Contradictory biological data often arise from variations in substituent positioning or stereochemistry. Methodological strategies include:
- Systematic Derivative Synthesis : Modify the sulfonyl group (e.g., replace 4-fluoro with 4-chloro) and compare activity trends .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
- Computational Modeling : Molecular docking studies can predict how structural changes (e.g., pyridine orientation) affect binding .
Example: highlights that methoxy groups enhance receptor affinity, suggesting analogous modifications for this compound .
(Basic) Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and regiochemistry (e.g., distinguishing sulfonyl vs. pyridyl positions) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm) .
Purity Analysis : - HPLC : Use C18 columns with UV detection (e.g., 254 nm) and buffer systems (e.g., sodium acetate/acetic acid, pH 4.6) .
(Advanced) What strategies are effective in designing derivatives to enhance metabolic stability without compromising target binding affinity?
Answer:
- Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl or amide to reduce oxidative metabolism .
- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) near metabolically labile sites (e.g., piperazine N-atoms) .
- Prodrug Approaches : Mask polar groups (e.g., pyridine) with ester linkages to improve bioavailability .
Validation Methods : - Microsomal Stability Assays : Incubate derivatives with liver microsomes to measure half-life improvements .
- CYP450 Inhibition Screening : Ensure modifications do not increase off-target interactions .
(Basic) What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl group .
- Solubility Considerations : Lyophilize and store in anhydrous DMSO for long-term stability .
(Advanced) How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Ionize the pyridine group (pKa ~2.5) by preparing solutions in citrate buffer (pH 3–4) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .
(Advanced) What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?
Answer:
- Oxidation : The sulfonyl group is resistant, but the piperazinone ring may undergo dehydrogenation to form aromatic byproducts .
- Reduction : Sodium borohydride selectively reduces the ketone to an alcohol, altering conformational flexibility .
Applications : - Metabolic Pathway Prediction : Identify potential metabolites for toxicity screening .
- Probe Design : Modify redox-sensitive moieties for targeted activation in hypoxic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
